molecular formula C8H7ClN4O2S B1420331 3-methyl-4-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonyl chloride CAS No. 1099632-63-9

3-methyl-4-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonyl chloride

Cat. No.: B1420331
CAS No.: 1099632-63-9
M. Wt: 258.69 g/mol
InChI Key: WEBVLARWEOOZCT-UHFFFAOYSA-N
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Description

3-Methyl-4-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonyl chloride is a chemical compound characterized by a benzene ring substituted with a methyl group, a tetrazolyl group, and a sulfonyl chloride group. This compound is of interest in various scientific research applications due to its unique chemical properties and reactivity.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3-methyl-4-aminobenzene-1-sulfonyl chloride as the starting material.

  • Reaction Steps: The amino group is first converted to a diazonium salt using nitrous acid. This diazonium salt is then reacted with sodium azide to introduce the tetrazolyl group, resulting in the formation of this compound.

  • Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often involving the conversion of the methyl group to a carboxylic acid.

  • Reduction: Reduction reactions can convert the sulfonyl chloride group to a sulfonic acid.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

  • Substitution: Various nucleophiles such as alcohols, amines, and thiols under acidic or basic conditions.

Major Products Formed:

  • Oxidation: 3-Methyl-4-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid.

  • Reduction: 3-Methyl-4-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonic acid.

  • Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Its reactivity makes it valuable in the development of new chemical reactions and methodologies.

Biology: In biological research, the compound is used as a probe to study enzyme activities and interactions with biological macromolecules. Its tetrazolyl group can be used to label and track biological molecules.

Medicine: The compound has potential applications in drug discovery and development. Its ability to interact with various biological targets makes it a candidate for the synthesis of new pharmaceuticals.

Industry: In the chemical industry, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for various industrial applications.

Comparison with Similar Compounds

  • 3-Methyl-4-(1H-1,2,3,4-tetrazol-1-yl)aniline

  • 3-Methyl-4-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid

  • 3-Methoxy-4-(1H-1,2,3,4-tetrazol-1-yl)aniline

Uniqueness: Compared to similar compounds, 3-methyl-4-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonyl chloride has a distinct sulfonyl chloride group, which imparts unique reactivity and potential applications. This group allows for a wider range of chemical transformations and interactions compared to other tetrazole derivatives.

Properties

IUPAC Name

3-methyl-4-(tetrazol-1-yl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4O2S/c1-6-4-7(16(9,14)15)2-3-8(6)13-5-10-11-12-13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBVLARWEOOZCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)Cl)N2C=NN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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